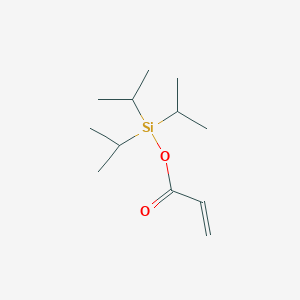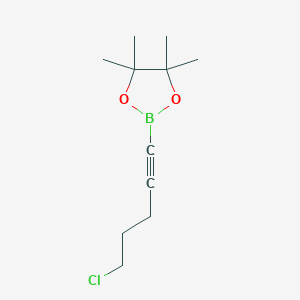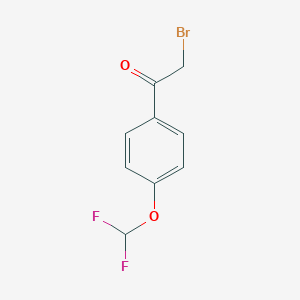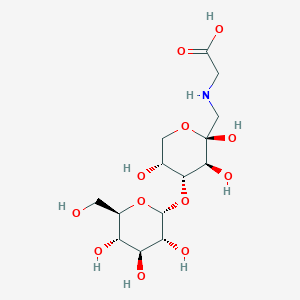
1-Desoxy-1-glycinomaltose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Desoxy-1-glycinomaltose (DGM) is a non-reducing disaccharide that has gained significant attention in recent years due to its unique properties and potential applications in various fields of science. DGM is a derivative of maltose, where the glucose residue at the reducing end is replaced by a glycine molecule. This substitution results in a molecule that is more stable and resistant to hydrolysis, making it an ideal candidate for use in various research applications.
Mecanismo De Acción
The mechanism of action of 1-Desoxy-1-glycinomaltose is not well understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. 1-Desoxy-1-glycinomaltose has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate antioxidant enzymes, such as superoxide dismutase and catalase.
Efectos Bioquímicos Y Fisiológicos
1-Desoxy-1-glycinomaltose has been shown to have a range of biochemical and physiological effects, including the modulation of glucose metabolism, the regulation of lipid metabolism, and the reduction of oxidative stress. 1-Desoxy-1-glycinomaltose has also been shown to improve insulin sensitivity and to reduce the risk of developing type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-Desoxy-1-glycinomaltose in lab experiments is its stability and resistance to hydrolysis. This makes it an ideal candidate for use in various biochemical and biotechnological applications. However, one of the limitations of using 1-Desoxy-1-glycinomaltose is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 1-Desoxy-1-glycinomaltose, including the development of novel drugs and therapeutics, the exploration of its potential applications in biotechnology and nanotechnology, and the investigation of its role in various disease states. Additionally, further research is needed to better understand the mechanism of action of 1-Desoxy-1-glycinomaltose and to identify its potential side effects and toxicity.
Métodos De Síntesis
1-Desoxy-1-glycinomaltose can be synthesized through a variety of methods, including enzymatic and chemical synthesis. One of the most commonly used methods for the synthesis of 1-Desoxy-1-glycinomaltose is through the use of α-amylase and glycine. The α-amylase catalyzes the hydrolysis of starch to produce maltose, which is then reacted with glycine to yield 1-Desoxy-1-glycinomaltose.
Aplicaciones Científicas De Investigación
1-Desoxy-1-glycinomaltose has been extensively studied for its potential applications in various fields of science, including biochemistry, biotechnology, and medicine. One of the most promising applications of 1-Desoxy-1-glycinomaltose is in the development of novel drugs and therapeutics. 1-Desoxy-1-glycinomaltose has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Propiedades
Número CAS |
142937-59-5 |
|---|---|
Nombre del producto |
1-Desoxy-1-glycinomaltose |
Fórmula molecular |
C14H25NO12 |
Peso molecular |
399.35 g/mol |
Nombre IUPAC |
2-[[(2R,3S,4R,5R)-2,3,5-trihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methylamino]acetic acid |
InChI |
InChI=1S/C14H25NO12/c16-2-6-8(20)9(21)10(22)13(26-6)27-11-5(17)3-25-14(24,12(11)23)4-15-1-7(18)19/h5-6,8-13,15-17,20-24H,1-4H2,(H,18,19)/t5-,6-,8-,9+,10-,11-,12+,13-,14-/m1/s1 |
Clave InChI |
PUZZDKPXMUSJCH-UUWQLDJQSA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@@H]([C@](O1)(CNCC(=O)O)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES |
C1C(C(C(C(O1)(CNCC(=O)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)(CNCC(=O)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Otros números CAS |
142937-59-5 |
Sinónimos |
1-desoxy-1-glycinomaltose maltolosylglycine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B132898.png)
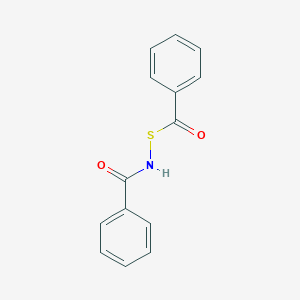
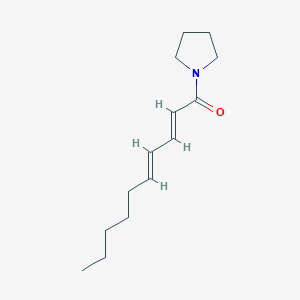
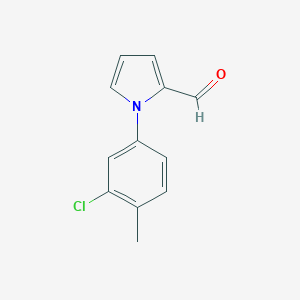
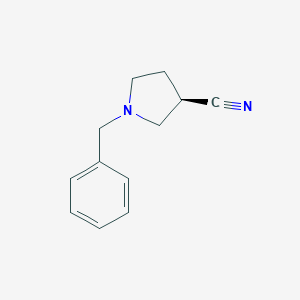
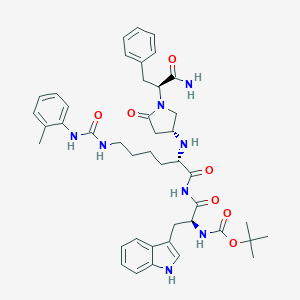
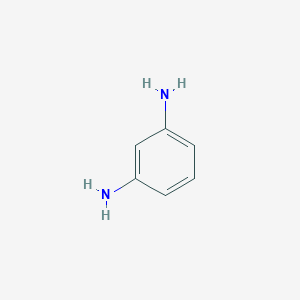
![1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, 4-methylbenzenesulfonate (1:1)](/img/structure/B132919.png)



